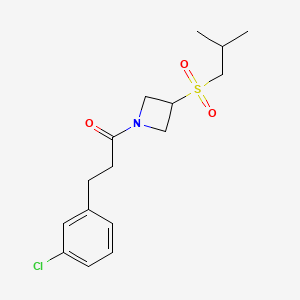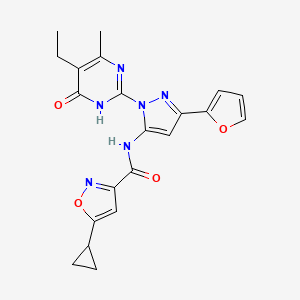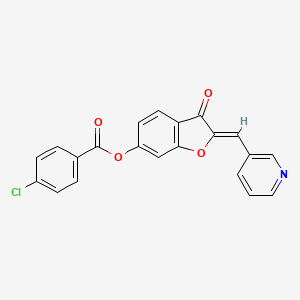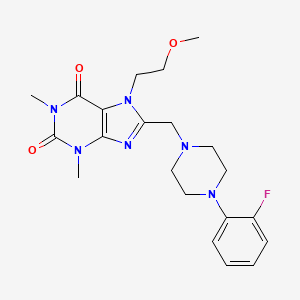![molecular formula C13H13BrN2OS B2353812 (Z)-N-(3-alil-6-bromobenzo[d]tiazol-2(3H)-ilideno)propionamida CAS No. 865175-19-5](/img/structure/B2353812.png)
(Z)-N-(3-alil-6-bromobenzo[d]tiazol-2(3H)-ilideno)propionamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom and the thiazole ring in its structure contributes to its unique chemical and biological characteristics.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various benzo[d]thiazole derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine
Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
Anticancer Activity: It has shown promising cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Anti-inflammatory Activity: The compound can inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: The compound is a valuable intermediate in the synthesis of pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of the Allyl Group: The allyl group is introduced via a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Propionamide Moiety: The final step involves the condensation of the allyl-substituted benzo[d]thiazole with propionamide under basic conditions to form the (Z)-ylidene isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, resulting in debromination or ring-opening products.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Debrominated compounds, ring-opened products.
Substitution: Various substituted benzo[d]thiazole derivatives.
Mecanismo De Acción
The biological activity of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of mitochondrial function and activation of caspases.
Comparación Con Compuestos Similares
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide, known for its antimicrobial properties.
3-allyl-6-bromobenzo[d]thiazol-2(3H)-one: A structurally similar compound with potential biological activities.
Propiedades
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVUSYFNSUOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)


![methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate](/img/structure/B2353746.png)

![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2353752.png)
